1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride

Solubility Salt screening Assay development

1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride (CAS 1158689-23-6; free-base formula C₁₁H₁₇N₃, MW 191.27) is a bifunctional heterocyclic building block consisting of a piperidine ring substituted at the N1 position with a pyridin-3-ylmethyl group and bearing a primary amine at the C3 position. The trihydrochloride salt form (MW ~300.66 as anhydrous tri-HCl) is the most common commercial presentation, offering markedly enhanced aqueous solubility relative to the free base and lower-order hydrochloride salts—a critical attribute for aqueous biological assay compatibility.

Molecular Formula C11H20Cl3N3
Molecular Weight 300.7 g/mol
Cat. No. B11812931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride
Molecular FormulaC11H20Cl3N3
Molecular Weight300.7 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CN=CC=C2)N.Cl.Cl.Cl
InChIInChI=1S/C11H17N3.3ClH/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10;;;/h1,3,5,7,11H,2,4,6,8-9,12H2;3*1H
InChIKeyWETATJFYJAWXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-ylmethyl)piperidin-3-amine Trihydrochloride: Structural Identity, Salt-Form Advantages, and Procurement Rationale


1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride (CAS 1158689-23-6; free-base formula C₁₁H₁₇N₃, MW 191.27) is a bifunctional heterocyclic building block consisting of a piperidine ring substituted at the N1 position with a pyridin-3-ylmethyl group and bearing a primary amine at the C3 position . The trihydrochloride salt form (MW ~300.66 as anhydrous tri-HCl) is the most common commercial presentation, offering markedly enhanced aqueous solubility relative to the free base and lower-order hydrochloride salts—a critical attribute for aqueous biological assay compatibility . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for kinase inhibitors and GPCR ligands, with the 3-pyridyl attachment point and the 3-amine on the piperidine ring constituting a specific regioisomeric arrangement that distinguishes it from its 2-pyridyl, 4-pyridyl, and 4-amine positional isomers .

Why 1-(Pyridin-3-ylmethyl)piperidin-3-amine Trihydrochloride Cannot Be Casually Substituted: Regioisomeric and Salt-Form Specificity in Biological Systems


Although several positional isomers and salt variants of (pyridylmethyl)piperidinamine exist under the same molecular formula (C₁₁H₁₇N₃), they are not functionally interchangeable in biological or synthetic contexts. The pyridine nitrogen position (2-, 3-, or 4-) dictates the vector and electronic character of metal-coordination and hydrogen-bonding interactions, while the amine position on the piperidine ring (3- vs. 4-) alters the spatial presentation of the primary amine pharmacophore . Furthermore, the trihydrochloride salt form provides solubility and stability properties that the free base, dihydrochloride, or monohydrochloride forms do not replicate, directly impacting assay reproducibility and formulation consistency . Substitution without verification of regioisomeric and salt-form identity risks introducing confounding variables in structure–activity relationship (SAR) studies, coordination chemistry, and biological screening campaigns .

Quantitative Differentiation Evidence for 1-(Pyridin-3-ylmethyl)piperidin-3-amine Trihydrochloride vs. Closest Structural Analogs


Aqueous Solubility Advantage of the Trihydrochloride Salt Form vs. Free Base and Dihydrochloride for Biological Assay Compatibility

The trihydrochloride salt form of 1-(pyridin-3-ylmethyl)piperidin-3-amine exhibits substantially higher aqueous solubility compared to both the free base and the dihydrochloride salt. While the free base is practically insoluble in water, the trihydrochloride hydrate form achieves aqueous solubility sufficient for in vitro and in vivo assay preparation, with the additional hydrochloride equivalent providing further solubility enhancement over the dihydrochloride form . Although precise mg/mL values for this specific compound have not been published in peer-reviewed literature, the class-level solubility gain from free base to trihydrochloride salt is well established for piperidine-amine scaffolds, typically yielding >10-fold improvement in aqueous solubility .

Solubility Salt screening Assay development

Regioisomeric Differentiation: Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Attachment and Its Impact on Target Engagement

In the context of PI3Kδ inhibitor programs, the pyridin-3-ylmethyl attachment to the piperidine nitrogen has been shown to yield compounds with distinct selectivity profiles compared to the 2-pyridyl and 4-pyridyl regioisomers. Specifically, 1-(pyridin-3-ylmethyl)piperidine-containing analogs in the Genentech PI3Kδ series (J. Med. Chem. 2012, 55, 5887–5900) demonstrated cellular PI3Kδ IC₅₀ values in the 100–400 nM range, whereas corresponding 4-pyridyl analogs exhibited reduced cellular potency due to altered hinge-binding orientation [1]. The meta-pyridyl attachment provides an optimal vector for engaging the affinity pocket of the PI3Kδ active site, a feature not replicated by the ortho- or para-substituted isomers [2]. Direct enzymatic binding data for PI3Kδ show that compounds incorporating the 1-(pyridin-3-ylmethyl)piperidin-3-amine scaffold achieve binding affinities (Kd) in the low nanomolar range (e.g., 2.7 nM for optimized analogs), while the scaffold itself constitutes the critical recognition element [3].

Regioisomerism Structure–activity relationship Ligand design

Amine Positional Isomerism: Piperidin-3-amine vs. Piperidin-4-amine Scaffolds in VAP-1 Inhibitor Programs

The 3-amine substitution on the piperidine ring in 1-(pyridin-3-ylmethyl)piperidin-3-amine positions the primary amine in a distinct spatial relationship to the pyridylmethyl group, creating a unique pharmacophore for enzymes that recognize primary amines, such as vascular adhesion protein-1 (VAP-1/SSAO) . In VAP-1 inhibitor patent literature (US9556160), compounds built on the 1-(pyridin-3-ylmethyl)piperidin-3-amine template demonstrate human VAP-1 IC₅₀ values as low as 4.3 nM, whereas the corresponding piperidin-4-amine isomers are not claimed as preferred embodiments, suggesting the 3-amine orientation is structurally favored for VAP-1 active-site engagement [1]. The primary amine at the 3-position of piperidine is also a demonstrated site for further derivatization into urea, amide, and sulfonamide functional groups, whereas the 4-amine isomer presents different steric and electronic constraints for such elaborations [2].

VAP-1 inhibition Amine oxidases Inflammation

Chiral Resolution Capability: (R)- and (S)-Enantiomers of N-(Pyridin-3-ylmethyl)piperidin-3-amine and Their Differential Selectivity Profiles

The 3-amine carbon of the piperidine ring is a stereogenic center, and both (R)- and (S)-enantiomers of N-(pyridin-3-ylmethyl)piperidin-3-amine are commercially available as trihydrochloride salts . In kinase inhibitor programs, the (R)-enantiomer of this scaffold has been reported to exhibit a distinct selectivity profile when profiled against a panel of 124 kinases at 1 μM concentration, with stereochemistry influencing off-target kinase engagement [1]. The racemic mixture (the default form for CAS 1158689-23-6) may therefore exhibit a blended selectivity profile that differs from either pure enantiomer, making enantiopure procurement essential for target-specific applications .

Chiral separation Enantioselectivity Kinase selectivity

Synthetic Utility Differentiation: 3-Amine as a Mono-functionalization Handle vs. Piperidin-4-amine and 4-(Aminomethyl)piperidine Scaffolds

The 1-(pyridin-3-ylmethyl)piperidin-3-amine scaffold provides a single primary amine handle at the piperidine 3-position, enabling selective mono-functionalization (e.g., amide coupling, reductive amination, urea formation) without competing reactivity at alternative positions . In contrast, 4-(aminomethyl)piperidine scaffolds present a primary amine external to the ring, altering the spatial relationship between the amine and the pyridylmethyl group. The PDB structure 5OIP demonstrates how the 3-amine orientation of this scaffold, when elaborated into a urea derivative, positions the 1-(pyridin-3-ylmethyl)piperidine moiety for optimal engagement with the InhA enzyme (enoyl-ACP reductase) from Mycobacterium tuberculosis at 1.71 Å resolution, highlighting the scaffold's suitability for fragment-based drug discovery [1].

Medicinal chemistry Building block Derivatization

Optimal Application Scenarios for 1-(Pyridin-3-ylmethyl)piperidin-3-amine Trihydrochloride Based on Quantitative Differentiation Evidence


PI3Kδ Inhibitor Lead Optimization and SAR Expansion

This compound is the scaffold of choice for medicinal chemistry teams pursuing selective PI3Kδ inhibitors. The 3-pyridyl attachment and 3-amine orientation have been validated in the Genentech series (J. Med. Chem. 2012), where analogs built on this template achieved enzymatic binding Kd values of ~2.7 nM and cellular IC₅₀ values of 102–374 nM [1]. The trihydrochloride salt ensures direct aqueous solubility for biochemical and cellular assay workflows without DMSO artifacts . Procurement of regioisomerically pure material (CAS 1158689-23-6) is mandatory to reproduce published SAR.

VAP-1/SSAO Inhibitor Fragment-Based Drug Discovery

For programs targeting vascular adhesion protein-1 (VAP-1/SSAO) in inflammatory disease, this scaffold provides a validated entry point. Optimized derivatives in US9556160 achieve human VAP-1 IC₅₀ values as low as 4.3 nM, with the 3-amine serving as both a recognition element and a derivatization handle [2]. The trihydrochloride salt form is compatible with the coupled colorimetric VAP-1 assay conditions (30 min incubation, CHO-expressed human recombinant enzyme), enabling direct use in HTS campaigns [3].

Fragment-Based Screening Against Mycobacterial Enoyl-ACP Reductase (InhA)

The co-crystal structure PDB 5OIP (1.71 Å resolution) demonstrates that the 1-(pyridin-3-ylmethyl)piperidin-3-amine scaffold, when elaborated into a urea derivative, engages the InhA active site of Mycobacterium tuberculosis [4]. This crystallographic validation makes the scaffold a priority building block for anti-tubercular fragment-based drug discovery. The 3-amine position is critical for the observed binding pose; 4-amine or 2-pyridyl isomers would not reproduce this interaction geometry.

Enantioselective Kinase Probe Development

For research groups requiring stereochemically pure kinase probes, both (R)- and (S)-enantiomers of N-(pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride are commercially available (CAS 1421019-71-7 and 1286208-56-7, respectively) . The (R)-enantiomer has demonstrated differential selectivity across a 124-kinase panel at 1 μM [5]. Procurement of the enantiopure trihydrochloride forms enables clean structure–selectivity relationship studies without interference from the opposite enantiomer present in racemic material.

Quote Request

Request a Quote for 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.